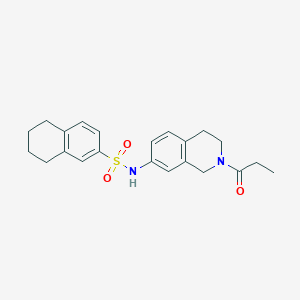
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as HPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological systems, including cancer cells, viruses, and bacteria. In
Mechanism of Action
The mechanism of action of (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its ability to bind to specific target proteins and enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes such as protein kinases, phosphatases, and proteases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, this compound disrupts the normal functioning of cells and leads to cell death or apoptosis. This compound has also been shown to interfere with the replication and transcription of viral RNA and DNA, thereby inhibiting the spread of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenic proteins. In viral-infected cells, this compound has been shown to reduce viral load, inhibit viral replication, and prevent the release of infectious virions. In bacterial cells, this compound has been shown to disrupt bacterial cell membrane integrity, inhibit bacterial growth, and reduce bacterial biofilm formation.
Advantages and Limitations for Lab Experiments
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its small size, easy synthesis, and high potency. This compound is also stable under physiological conditions and has low toxicity in vitro. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. This compound also has limited selectivity for specific target proteins and enzymes, which can lead to off-target effects and toxicity.
Future Directions
There are several future directions for research on (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, including its optimization for specific target proteins and enzymes, its development as a drug candidate for cancer, viral, and bacterial diseases, and its application in combination therapy with other drugs. This compound can also be modified to improve its solubility and bioavailability, and its structure-activity relationship can be further explored to identify more potent and selective derivatives. This compound can also be used as a tool compound to study the biology of specific target proteins and enzymes, and its mechanism of action can be further elucidated using biochemical and biophysical techniques.
Synthesis Methods
The synthesis method for (2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 3-(pyrazin-2-yloxy)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain this compound as a white solid.
Scientific Research Applications
(2-Hydroxyquinolin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including cancer research, viral research, and bacterial research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In viral research, this compound has been shown to inhibit the replication and spread of various viruses, including HIV, influenza, and Zika virus. In bacterial research, this compound has been shown to inhibit the growth and survival of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-10-15(14-5-1-2-6-16(14)22-17)19(25)23-9-3-4-13(12-23)26-18-11-20-7-8-21-18/h1-2,5-8,10-11,13H,3-4,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJZKKNRYLYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
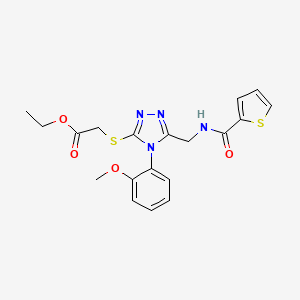
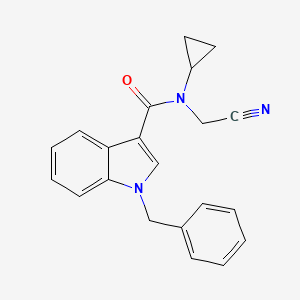
![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
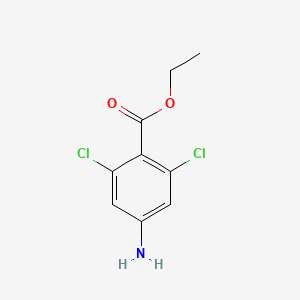
![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)
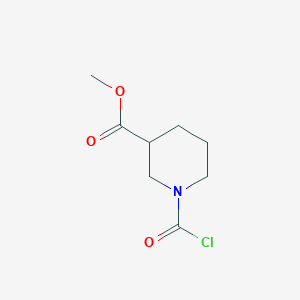

![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
